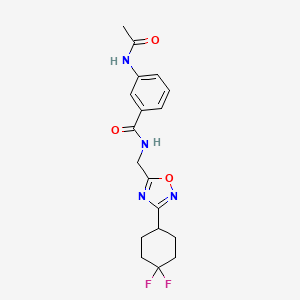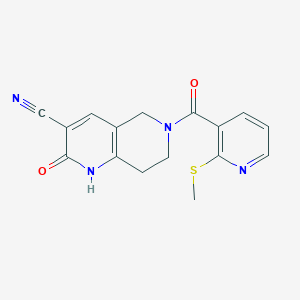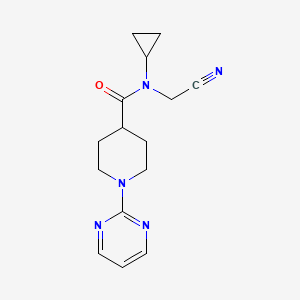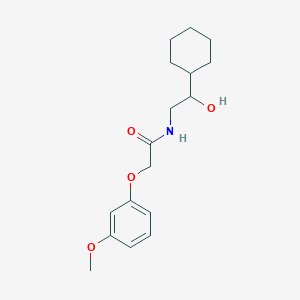![molecular formula C21H21N3O B2823414 4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one CAS No. 1019858-00-4](/img/structure/B2823414.png)
4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound that features an indole ring fused with a diazinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Ring: Starting with a suitable precursor, such as an aniline derivative, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Isopropyl Phenyl Group: This step involves Friedel-Crafts alkylation to introduce the isopropyl group onto the phenyl ring.
Formation of the Diazinone Ring: The final step involves cyclization reactions to form the diazinone ring, often using reagents like hydrazine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
科学研究应用
4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and diazinone rings may facilitate binding to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
5-Indol-3-YL-3-phenyl-1H,4H,5H-1,2-diazin-6-one: Lacks the isopropyl group, which may affect its binding affinity and biological activity.
5-Indol-3-YL-3-(4-methylphenyl)-1H,4H,5H-1,2-diazin-6-one: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
Uniqueness
The presence of the isopropyl group in 4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one imparts unique steric and electronic characteristics, potentially enhancing its interaction with specific molecular targets and improving its efficacy in various applications.
属性
IUPAC Name |
5-(1H-indol-3-yl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-13(2)14-7-9-15(10-8-14)20-11-17(21(25)24-23-20)18-12-22-19-6-4-3-5-16(18)19/h3-10,12-13,17,22H,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFRSLMYECGBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2823336.png)
![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2823338.png)

![4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline](/img/structure/B2823340.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B2823343.png)
![5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2823346.png)
![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide](/img/structure/B2823349.png)
![2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2823350.png)
methanone](/img/structure/B2823351.png)


